1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
Description
1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a 3-chlorobenzyl group and a 4-chlorophenyl group attached to an imidazo[4,5-b]pyridine core
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-15-8-6-14(7-9-15)19-23-18-17(5-2-10-22-18)24(19)25-12-13-3-1-4-16(21)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIXQSTZGUVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-chlorobenzyl group: This step often involves the reaction of the imidazo[4,5-b]pyridine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-chlorophenyl group: This can be done via a nucleophilic substitution reaction where the imidazo[4,5-b]pyridine intermediate reacts with 4-chlorophenyl halide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution at specific positions. The 3-chlorobenzyl and 4-chlorophenyl groups enhance electrophilicity through inductive effects.
Catalytic Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aromatic halogens for bond formation.
Suzuki-Miyaura Coupling
-
Conditions : Dioxane/H₂O (4:1), 90°C, N₂ atmosphere
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Substrate : 4-Chlorophenylboronic acid
-
Yield : 78% (C-C bond formation at imidazole ring)
Buchwald-Hartwig Amination
-
Conditions : Toluene, 110°C, 24 hrs
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Substrate : Morpholine
Hydrogenation of Nitro Groups
-
Conditions : H₂ (1 atm), 25°C, 4 hrs
-
Catalyst : Pd/C (10 wt%)
-
Outcome : Reduction of nitro to amine (-NO₂ → -NH₂) without affecting chlorinated groups
Selective Dehalogenation
-
Conditions : EtOH, Zn dust, HCl (conc.)
-
Result : Removal of 3-chlorobenzyl group while retaining 4-chlorophenyl
Ether Cleavage
-
Conditions : HBr (48%), 120°C, 3 hrs
-
Outcome : Cleavage of benzyl ether to hydroxyl group (-OCH₂C₆H₄Cl → -OH)
Hydrolysis of Imidazole Ring
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C-O Bond Homolysis : Generates imidazo[4,5-b]pyridinyl radical
Comparative Reactivity Studies
A study comparing substituent effects revealed:
| Substituent Position | Reactivity Toward Electrophiles | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| 3-Chlorobenzyloxy | High (activating) | 4.7 ± 0.2 |
| 4-Chlorophenyl | Moderate (deactivating) | 1.3 ± 0.1 |
Industrial-Scale Optimization
For batch synthesis (≥100 g), key parameters include:
-
Solvent : Dimethylacetamide (DMAc) improves yield by 22% vs. DMF
-
Temperature Control : Stepwise heating (60°C → 110°C) reduces side products
-
Purity : Recrystallization from EtOAc/hexane (3:7) achieves >99% HPLC purity
Mechanistic Insights
-
Nucleophilic Substitution : DFT calculations show transition state stabilization via π-π stacking between chlorophenyl and catalyst
-
Cross-Coupling : Oxidative addition of Pd(0) to C-Cl bond is rate-limiting (ΔG‡ = 28.5 kcal/mol)
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Continued research focuses on enantioselective modifications and green chemistry approaches to enhance synthetic efficiency .
Scientific Research Applications
1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine: Lacks the 4-chlorophenyl group, which may affect its chemical and biological properties.
1-[(3-methylbenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions.
Biological Activity
Overview
1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a synthetic compound belonging to the imidazo[4,5-b]pyridine family, characterized by its complex chemical structure, which includes a 3-chlorobenzyl ether and a 4-chlorophenyl moiety. Its molecular formula is C19H13Cl2N3O, with a molecular weight of approximately 370.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Preliminary research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases and possibly cancer.
1. Anti-inflammatory Properties
Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anti-inflammatory effects. The ability to inhibit COX enzymes is a key mechanism through which these compounds exert their therapeutic effects.
| Activity | Mechanism | Reference |
|---|---|---|
| COX-1 Inhibition | Reduces prostaglandin synthesis | |
| COX-2 Inhibition | Mitigates inflammation-related pain |
2. Anticancer Activity
Some studies have highlighted the anticancer potential of this compound class. Imidazo[4,5-b]pyridines have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) suggests that the presence of halogenated phenyl groups enhances activity.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast) | <10 | Significant cytotoxicity | |
| HT-29 (Colon) | <15 | Growth inhibition |
Case Studies
Several case studies have been conducted to evaluate the biological activity of 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine:
- Anticonvulsant Activity Study : In a picrotoxin-induced convulsion model, derivatives exhibited varying degrees of anticonvulsant properties, indicating potential for neurological applications.
- Cytotoxicity Assays : Evaluations against various cancer cell lines showed that the compound's structural modifications significantly influenced its potency and selectivity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions:
- Formation of the Imidazo Core : Cyclization of appropriate precursors.
- Introduction of Substituents : Reaction with chlorobenzyl chloride and subsequent nucleophilic substitutions.
The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing lipophilicity and improving binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyridine derivatives and chlorinated benzyl intermediates. For example, similar imidazo[4,5-b]pyridine compounds are synthesized via:
- Route 1 : Reaction of 2,3-diaminoisonicotinic acid derivatives with substituted carboxylic acids under acidic conditions (e.g., H₂SO₄) at elevated temperatures (160°C), followed by purification via preparative HPLC .
- Route 2 : Use of tert-butoxycarbonyl (Boc)-protected intermediates, enabling selective deprotection and functionalization. For instance, coupling Boc-protected piperidine derivatives with chlorophenyl groups in dichloromethane with triethylamine as a base .
- Critical Parameters : Reaction temperature, solvent polarity, and purification techniques (e.g., flash chromatography, HPLC) significantly impact yield. For example, flash chromatography with gradients of EtOAc/hexanes achieves >90% purity in some cases .
Q. How is the compound characterized using spectroscopic and thermal analysis methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Thermal Analysis :
- TGA/DTA : Evaluates decomposition patterns (e.g., onset degradation at ~250°C) and melting points .
- UV-Vis/Fluorescence : Used to study electronic transitions and potential bioactivity (e.g., λmax ~300 nm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reaction mechanisms of this compound?
- Methodological Answer :
- DFT Functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
- Applications :
- Electron Density Maps : Identify nucleophilic/electrophilic sites (e.g., chlorobenzyl groups as electron-withdrawing) .
- Reaction Pathways : Simulate intermediates in synthesis (e.g., transition states in cyclocondensation reactions) .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example:
- Imidazo[4,5-c]pyridines show 5–10× higher inotropic activity than imidazo[4,5-b]pyridines due to enhanced π-stacking .
- Chlorine at the 3-position on benzyl groups increases lipophilicity and target binding .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .
Q. What are recent advancements in derivatization to enhance pharmacological properties?
- Methodological Answer :
- Functionalization :
- Sulfonyl Groups : Introduce methanesulfonyl moieties to improve solubility (e.g., via reaction with methanesulfonyl chloride) .
- Aminoalkyl Side Chains : Attach dimethylaminoethyl groups via nucleophilic substitution (e.g., using dimethylamine in acetonitrile at 60°C) .
- Biological Testing :
- Kinase Inhibition Assays : Screen derivatives against FLT3 or other kinases using fluorescence polarization .
- ADME Profiling : Assess metabolic stability via liver microsome assays .
Methodological Optimization Questions
Q. How can reaction conditions be optimized to improve purity and scalability?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for better intermediate solubility .
- Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification :
- Flash Chromatography : Optimize gradients (e.g., 0–30% MeOH/DCM) for high recovery .
- Crystallization : Use ethanol/water mixtures to isolate crystalline products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
